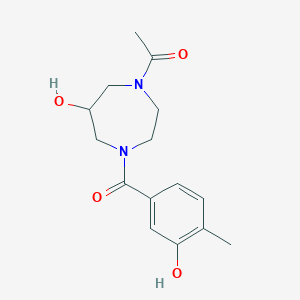
1-acetyl-4-(3-hydroxy-4-methylbenzoyl)-1,4-diazepan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-4-(3-hydroxy-4-methylbenzoyl)-1,4-diazepan-6-ol is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.14230712 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
The research by Unny et al. (2001) discusses the synthesis of 1,4-diazepines through the treatment of specific diketones with various N-nucleophiles. This process is significant for the development of novel heterocyclic compounds, including diazepines and benzodiazepines, which are recognized for their broad spectrum of biological activities. Such compounds have potential applications as pharmaceuticals due to their properties as anticancer, anti-asthmatic, anti-inflammatory, and in Alzheimer's disease treatment (Unny et al., 2001).
Pharmaceutical Applications
Nagpal et al. (2001) also explored the synthesis of 1,3-diketones, which serve as precursors for versatile intermediates in producing biologically active heterocyclic compounds. These compounds, including diazepines and benzodiazepines, have been identified as potent psychotropic drugs. This research underscores the significance of these compounds in developing new drugs, highlighting their therapeutic potential (Nagpal et al., 2001).
Bioorganic and Medicinal Chemistry
Addla et al. (2013) investigated novel hydroxypyrrolobenzodiazepine analogues as angiotensin-converting enzyme (ACE) inhibitors. Their research demonstrates the potential of diazepine derivatives in treating hypertension and cardiovascular diseases. The study's findings provide insights into the design of new non-carboxylic acid ACE inhibitors with minimal toxicity (Addla et al., 2013).
Antitumor Properties
Kashiyama et al. (1999) focused on the antitumor properties of benzothiazoles, particularly 2-(4-Amino-3-methylphenyl)benzothiazole, which exhibits selective growth inhibitory effects on human cancer cell lines. This compound's differential uptake and metabolism in cancer cell lines highlight its potential as a targeted anticancer agent (Kashiyama et al., 1999).
Catalysis and Chemical Reactions
Sankaralingam and Palaniandavar (2014) explored manganese(III) complexes of bisphenolate ligands for olefin epoxidation. Their research on the effect of Lewis basicity of ligands on reactivity contributes to the understanding of catalysis in organic synthesis, particularly in epoxidation reactions (Sankaralingam & Palaniandavar, 2014).
Propiedades
IUPAC Name |
1-[6-hydroxy-4-(3-hydroxy-4-methylbenzoyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10-3-4-12(7-14(10)20)15(21)17-6-5-16(11(2)18)8-13(19)9-17/h3-4,7,13,19-20H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFUWKHJHFLXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC(C2)O)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)
![N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)
![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-(4-ETHYLPHENOXY)ACETATE](/img/structure/B5501962.png)
![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)

![6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)
METHANONE](/img/structure/B5501975.png)
![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)


![methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)
![(2-CHLOROPHENYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5502015.png)
